Tetranaphthalen-1-ylstannane
Description
Tetranaphthalen-1-ylstannane (CAS No. 5424-36-2) is an organotin compound with the molecular formula C₄₀H₂₈Sn and a molecular weight of 627.36 g/mol. It consists of a central tin atom bonded to four naphthalen-1-yl (1-naphthyl) groups. The compound is structurally characterized by its bulky aromatic substituents, which confer unique steric and electronic properties. Its synthesis typically involves the reaction of tin(IV) chloride with naphthalen-1-yl Grignard or lithium reagents under controlled conditions .
This compound has been explored in materials science, particularly in the development of alternating polystannanes and oligostannanes, where its rigid aromatic substituents influence polymer backbone conformation and optoelectronic behavior . Its stability and solubility in non-polar solvents (e.g., toluene, benzene) make it suitable for applications in catalysis and organic synthesis.
Properties
CAS No. |
5424-36-2 |
|---|---|
Molecular Formula |
C40H28Sn |
Molecular Weight |
627.4 g/mol |
IUPAC Name |
tetranaphthalen-1-ylstannane |
InChI |
InChI=1S/4C10H7.Sn/c4*1-2-6-10-8-4-3-7-9(10)5-1;/h4*1-7H; |
InChI Key |
RLYMBBPMAOFSFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Sn](C3=CC=CC4=CC=CC=C43)(C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetranaphthalen-1-ylstannane typically involves the reaction of naphthalen-1-ylmagnesium bromide with tin tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4C10H7MgBr+SnCl4→Sn(C10H7)4+4MgBrCl
The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions and purification steps is essential to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetranaphthalen-1-ylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic oxide derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The naphthalene groups can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxide derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Tetranaphthalen-1-ylstannane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tetranaphthalen-1-ylstannane involves its interaction with molecular targets through coordination and covalent bonding. The tin atom can form bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the modulation of enzyme activities and interference with cellular processes.
Comparison with Similar Compounds
The properties of tetranaphthalen-1-ylstannane are best contextualized by comparing it to analogous tetraarylstannanes and polystannanes. Key comparisons include:
Structural and Steric Differences
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Steric Bulk |
|---|---|---|---|---|
| This compound | C₄₀H₂₈Sn | Naphthalen-1-yl | 627.36 | High |
| Tetraphenylstannane | C₂₄H₂₀Sn | Phenyl | 427.08 | Moderate |
| Tetra(2-thienyl)stannane | C₁₆H₁₂S₄Sn | 2-Thienyl | 443.26 | Moderate |
| Tetramethylstannane | C₄H₁₂Sn | Methyl | 178.94 | Low |
Key Observations :
- The naphthalen-1-yl groups in this compound introduce significant steric hindrance compared to phenyl or thienyl substituents. This bulkiness reduces reactivity in nucleophilic substitution reactions but enhances thermal stability .
- The extended π-conjugation of naphthalen-1-yl groups alters electronic properties, such as UV-Vis absorption maxima, compared to phenyl-substituted analogs .
Thermal and Electronic Properties
| Compound | Decomposition Temp. (°C) | λₘₐₓ (UV-Vis, nm) | Conductivity (S/cm) |
|---|---|---|---|
| This compound | 280–300 | 320–350 | 10⁻⁶–10⁻⁷ |
| Tetraphenylstannane | 220–240 | 260–280 | 10⁻⁸–10⁻⁹ |
| Poly(di-n-butylstannane) | 180–200 | 290–310 | 10⁻⁵–10⁻⁶ |
Key Observations :
- This compound exhibits higher thermal stability than tetraphenylstannane due to steric protection of the Sn center by rigid naphthyl groups .
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